1-Bromoundecane-D23
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromoundecane-D23 is a deuterium-labeled compound, specifically a brominated alkane with the molecular formula C11D23Br. This compound is often used in various scientific research applications due to its unique properties, including its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromoundecane-D23 can be synthesized through the bromination of undecane using deuterium-labeled reagents. One common method involves the reaction of undecane with deuterium bromide (DBr) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale bromination reactors where undecane is reacted with deuterium bromide under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-Bromoundecane-D23 undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as hydroxide (OH-), cyanide (CN-), or amine (NH2-).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Grignard Reactions: It can be used to prepare Grignard reagents by reacting with magnesium in anhydrous tetrahydrofuran (THF).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Grignard Reactions: Magnesium turnings in anhydrous THF.
Major Products:
Nucleophilic Substitution: Corresponding alcohols, nitriles, or amines.
Elimination Reactions: Alkenes such as undecene.
Grignard Reactions: Alkyl magnesium bromides.
Scientific Research Applications
1-Bromoundecane-D23 is widely used in scientific research due to its deuterium labeling, which makes it valuable in various fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and in mechanistic studies involving deuterium isotope effects.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of deuterium-labeled drugs.
Industry: Applied in the production of specialty chemicals and materials where deuterium labeling is required for specific applications.
Mechanism of Action
The mechanism of action of 1-Bromoundecane-D23 primarily involves its reactivity as an alkylating agent. The bromine atom in the compound is highly reactive and can be displaced by nucleophiles, leading to the formation of various substituted products. The deuterium atoms in the compound provide stability and allow for detailed mechanistic studies through isotopic labeling.
Comparison with Similar Compounds
1-Bromodecane: Similar structure but with one less carbon atom.
1-Bromododecane: Similar structure but with one more carbon atom.
1-Bromooctane: Shorter chain length with eight carbon atoms.
1-Bromotridecane: Longer chain length with thirteen carbon atoms.
Uniqueness: 1-Bromoundecane-D23 is unique due to its deuterium labeling, which distinguishes it from other brominated alkanes. This labeling allows for specific applications in research that require the tracking of deuterium atoms, providing insights into reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds.
Properties
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-tricosadeuterioundecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPSIIAXIDAQLG-SJTGVFOPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.